1,4-Androstadien-11-beta-ol-3,17-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Androstadien-11-beta-ol-3,17-dione can be synthesized through the biotransformation of phytosterols using engineered Mycobacterium strains. The process involves the conversion of phytosterols to 4-androstene-3,17-dione, which is then further dehydrogenated to 1,4-androstadiene-3,17-dione . The reaction conditions typically include the use of specific microbial strains, optimal pH, temperature, and nutrient media to maximize yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity, often involving pilot-scale fermentation to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
1,4-Androstadien-11-beta-ol-3,17-dione undergoes various chemical reactions, including:
Reduction: Reduction of double bonds to form saturated steroids.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated steroids, which are important intermediates in the synthesis of pharmaceutical steroids .
Scientific Research Applications
1,4-Androstadien-11-beta-ol-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Industry: Utilized in the production of steroidal drugs and hormones.
Mechanism of Action
1,4-Androstadien-11-beta-ol-3,17-dione exerts its effects by interacting with specific enzymes and receptors in the body. It is a prohormone that converts to active steroids through enzymatic reactions involving 17-beta-hydroxysteroid dehydrogenase. This conversion plays a crucial role in the biosynthesis of androgens and estrogens, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: Another steroidal compound used as an intermediate in steroid synthesis.
9-alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with similar applications in pharmaceutical synthesis.
Uniqueness
1,4-Androstadien-11-beta-ol-3,17-dione is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biochemical properties and makes it a valuable intermediate in the synthesis of various steroidal drugs .
Properties
IUPAC Name |
11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLUHXKCIXGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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